2-Phenylpropan-2-yl (4-methylphenyl)carbamate
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Overview
Description
2-Phenylpropan-2-yl (4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a phenyl group attached to a propan-2-yl group and a 4-methylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl (4-methylphenyl)carbamate can be achieved through several methods:
Carbamoylation of Phenols: This method involves the reaction of substituted phenols with carbamoyl chlorides.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One common approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and high yields of the desired product. Additionally, the use of solid acid catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl (4-methylphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and carbamic acid.
Oxidation: Oxidative reactions can convert the phenyl groups to their corresponding quinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phenol and carbamic acid.
Oxidation: Quinones.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-Phenylpropan-2-yl (4-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Phenylpropan-2-yl (4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
2-Phenylpropan-2-yl (4-methylphenyl)carbamate can be compared with other similar compounds, such as:
Phenylcarbamates: These compounds have a similar structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Methylcarbamates: These compounds have a methyl group instead of a phenyl group, which can affect their reactivity and applications.
Uniqueness
The unique combination of a phenyl group and a 4-methylphenyl group in this compound imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64149-51-5 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenylpropan-2-yl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-13-9-11-15(12-10-13)18-16(19)20-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19) |
InChI Key |
DFEDYZDGRUWZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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